Comparative Cytotoxicity: Impact of Bromine Substitution on Anti-Cancer Activity
While 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde itself lacks direct cytotoxicity data, its non-brominated analog, 4-(allyloxy)-3-methoxybenzaldehyde (O-allylvanillin), exhibits moderate anti-cancer activity against multiple cell lines. The presence of a bromine atom at the 3-position in the target compound is expected to modulate biological activity, as halogen substitution is a common strategy to enhance potency or alter selectivity . For procurement, this suggests that the brominated compound offers a distinct starting point for medicinal chemistry campaigns compared to the non-brominated analog.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 4-(allyloxy)-3-methoxybenzaldehyde (O-allylvanillin): THP-1: 74.76 μM, HL60: 63.52 μM, Hep-G2: 90.99 μM, MCF-7: 90.11 μM |
| Quantified Difference | N/A (data for target compound not found) |
| Conditions | In vitro cell viability assay against human cancer cell lines |
Why This Matters
The bromine atom is a key structural differentiator, and this comparison highlights that selecting the non-brominated analog will yield a compound with known, moderate activity, while the target compound's activity profile remains to be determined, offering potential for novel lead discovery.
